1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea
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Description
1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a useful research compound. Its molecular formula is C19H31N3O3 and its molecular weight is 349.475. The purity is usually 95%.
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Scientific Research Applications
Applications in Organic Synthesis and Catalysis
Bond Cleavage Reactions : Research has shown that furanic compounds, such as 2,5-dimethylfuran, undergo bond cleavage reactions when exposed to certain rhodium phosphine complexes. This reaction pathway is significant in the context of organic synthesis and catalysis, providing insights into how complex molecules can be broken down or modified using transition metal catalysts (Jones et al., 1995).
Steric Carbonyl Protection : Highly hindered ureas, like the one , have been investigated for their ability to undergo metalation and cleavage, showcasing their potential in the synthesis of other organic compounds. This research highlights the versatility of urea derivatives in synthetic organic chemistry, particularly in protecting carbonyl groups from unwanted reactions (Hassel & Seebach, 1978).
Environmental and Industrial Applications
Combustion and Emissions : Furanic compounds, closely related to the one mentioned, have been studied for their potential as gasoline substitutes. Research on 2-methylfuran, a compound similar in structure to a part of the complex molecule, has shown it to possess desirable properties for use in spark-ignition engines, indicating the broader potential of furanic derivatives in renewable energy and reduced emission fuels (Wei et al., 2014).
Microbial Degradation of Fertilizers : Urea-based fertilizers, including those with complex structures, undergo microbial degradation, releasing nitrogen in a form accessible to plants. The study of methyleneureas demonstrates the environmental and agricultural relevance of urea derivatives, offering insights into slow-release fertilizers and their degradation pathways (Jahns & Kaltwasser, 2000).
Chemical Properties and Characterization
- Synthesis of Polyamides : Research into the synthesis of polyamides containing nucleobases like uracil and adenine, which share structural motifs with the compound , underscores the importance of urea and furan derivatives in creating biologically relevant polymers. These studies contribute to our understanding of how such molecules can be used to engineer new materials with specific properties (Hattori & Kinoshita, 1979).
Properties
IUPAC Name |
1-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-3-(oxolan-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O3/c1-14-10-17(15(2)25-14)13-22-7-5-16(6-8-22)11-20-19(23)21-12-18-4-3-9-24-18/h10,16,18H,3-9,11-13H2,1-2H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVQQDKRBXBTGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.